(3-((3-(二甲基氨基)吡嗪-2-基)氧基)哌啶-1-基)(4-甲基噻唑-5-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . In one study, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom.Chemical Reactions Analysis
While specific chemical reactions involving this compound have not been detailed in the search results, similar compounds have been evaluated for their anti-tubercular activity .Physical And Chemical Properties Analysis
The compound has a molecular weight of347.44
. More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.
科学研究应用
杂环化合物合成与抗癌评估
杂环化合物,特别是含有吡唑和吡嗪环的那些,已被合成并评估其潜在的抗癌特性。例如,已经探索了包含吡唑和噁唑酮部分的各种杂环系统的合成,揭示了对细菌和真菌物种的中等影响,在某些情况下,抗癌活性(Gouhar & Raafat, 2015; Hafez, El-Gazzar, & Al-Hussain, 2016)。这些发现表明,具有类似结构基序的化合物可以对其生物活性进行研究,包括抗癌作用。
抗菌和抗分枝杆菌活性
与查询分子在结构上相关的化合物已被探索其抗菌和抗分枝杆菌活性。研究表明,与查询化合物具有官能团相似性的烟酸酰肼衍生物表现出有希望的抗菌和抗分枝杆菌特性(Sidhaye et al., 2011)。这表明从含有类似官能团的化合物中开发抗菌剂的潜在研究途径。
催化活性与合成应用
化合物中二甲氨基和噻唑基的存在已被用于催化过程和复杂分子的合成。涉及类似结构的研究突出了它们在合成不同杂环系统中的效用,表明我们感兴趣的化合物可以用作有机合成中的多功能试剂或催化剂(Stanovnik et al., 2002)。
药物开发潜力
像查询的化合物那样的化合物中结构复杂性和多个官能团的存在表明了药物开发的潜力,特别是作为靶向特定生物受体或酶的配体。尽管没有发现对所讨论化合物的直接研究,但类似的化合物已显示出与生物靶标的相互作用,例如大麻素受体,表明类似化合物有可能在药理学背景中进行探索(Shim et al., 2002)。
未来方向
属性
IUPAC Name |
[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2S/c1-11-13(24-10-19-11)16(22)21-8-4-5-12(9-21)23-15-14(20(2)3)17-6-7-18-15/h6-7,10,12H,4-5,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOZZJJPIQOPHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCCC(C2)OC3=NC=CN=C3N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。